Cas no 84278-00-2 (2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose)

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose structure
84278-00-2 structure
Nombre del producto:2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
Número CAS:84278-00-2
MF:C14H19N3O9
Megavatios:373.315364122391
MDL:MFCD02683262
CID:707167
PubChem ID:10904812

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Propiedades químicas y físicas

Nombre e identificación

    • 2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
    • D-Galactopyranose,2-azido-2-deoxy-, 1,3,4,6-tetraacetate
    • (3R,4R,5R,6R)-6-(acetoxymethyl)-3-azidotetrahydro-2H-pyran-2,4,5-triyl triacetate
    • 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranoside
    • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose
    • 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-ga
    • 2-deoxy-2-azido-1,3,4,6-tetra-O-acetyl-D-galactopyranoside
    • peracetyl 2-azido-2-deoxygalactoside
    • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
    • DTXSID10447866
    • [(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
    • 84278-00-2
    • MFCD02683262
    • QKGHBQJLEHAMKJ-RQICVUQASA-N
    • AKOS025295799
    • [(2R,3R,4R,5R)-3,4,6-TRIS(ACETYLOXY)-5-AZIDOOXAN-2-YL]METHYL ACETATE
    • 2-Azido-2-deoxy-D-galactose tetraacetate
    • 2-azido-2-deoxy-1,3,4,6-tetra-O-acetyl-alpha,beta-D-galactopyranose
    • W-203910
    • SCHEMBL18857676
    • 2-Azido-D-galactose tetraacetate, >=97% (HPLC)
    • 2-AZIDO-2-DEOXY-1,3,4,6-TETRA-O-ACETYL-ALPHA/BETA-D-GALACTOPYRANOSE
    • MDL: MFCD02683262
    • Renchi: 1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1
    • Clave inchi: QKGHBQJLEHAMKJ-RQICVUQASA-N
    • Sonrisas: O([C@H]1[C@@H](COC(=O)C)OC(OC(=O)C)[C@H](N=[N+]=[N-])[C@H]1OC(=O)C)C(=O)C

Atributos calculados

  • Calidad precisa: 373.11200
  • Masa isotópica única: 373.11212919g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 11
  • Recuento de átomos pesados: 26
  • Cuenta de enlace giratorio: 10
  • Complejidad: 617
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.7
  • Superficie del Polo topológico: 129Ų

Propiedades experimentales

  • Punto de fusión: 113-114°C
  • PSA: 164.18000
  • Logp: -0.16744

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Información de Seguridad

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
A824850-1g
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
1g
$ 322.00 2023-04-19
Apollo Scientific
BICL4261-500mg
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
84278-00-2 98% min
500mg
£404.00 2024-08-03
TRC
A824850-100mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
100mg
$ 75.00 2023-04-19
TRC
A824850-500mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
500mg
$ 184.00 2023-04-19
abcr
AB176176-1g
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-alpha/beta-D-galactopyranose; .
84278-00-2
1g
€999.80 2023-09-15
abcr
AB176176-250mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-alpha/beta-D-galactopyranose; .
84278-00-2
250mg
€363.10 2023-09-15
A2B Chem LLC
AB61242-250mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
250mg
$198.00 2024-04-19
A2B Chem LLC
AB61242-500mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2 Min. 98% [1H-NMR]
500mg
$348.00 2024-04-19
A2B Chem LLC
AB61242-1g
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2 Min. 98% [1H-NMR]
1g
$542.00 2024-04-19
abcr
AB176176-1 g
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-alpha/beta-D-galactopyranose; .
84278-00-2
1 g
€999.80 2023-07-20

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Pyridine ;  0 °C; 2 h, 0 °C
1.2 Reagents: Triethylamine Catalysts: Copper sulfate Solvents: Water ;  overnight, rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt; overnight, rt
Referencia
Cytotoxic properties of D-gluco-, D-galacto- and D-manno-configured 2-amino-2-deoxy-glycerolipids against epithelial cancer cell lines and BT-474 breast cancer stem cells
Samadder, Pranati; Xu, Yaozu ; Schweizer, Frank; Arthur, Gilbert, European Journal of Medicinal Chemistry, 2014, 78, 225-235

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Pyridine ,  4-(Dimethylamino)pyridine
Referencia
A straightforward α-selective aromatic glycosylation and its application for stereospecific synthesis of 4-methylumbelliferyl α-T-antigen
Chang, Shih-Sheng; Lin, Chun-Cheng; Li, Yaw-Kuen; Mong, Kwok-Kong Tony, Carbohydrate Research, 2009, 344(4), 432-438

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Trifluoromethanesulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ,  Toluene ,  Water ;  36 h, rt
1.2 Reagents: Pyridine ;  rt
Referencia
A safe and convenient method for the preparation of triflyl azide, and its use in diazo transfer reactions to primary amines
Titz, Alexander; Radic, Zorana; Schwardt, Oliver; Ernst, Beat, Tetrahedron Letters, 2006, 47(14), 2383-2385

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  1H-Imidazole-1-sulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ;  12 - 14 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, rt
1.3 Reagents: Water
Referencia
Immunological Response from an Entirely Carbohydrate Antigen: Design of Synthetic Vaccines Based on Tn-PS A1 Conjugates
De Silva, Ravindra A.; Wang, Qianli; Chidley, Tristan; Appulage, Dananjaya K.; Andreana, Peter R., Journal of the American Chemical Society, 2009, 131(28), 9622-9623

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Trifluoromethanesulfonyl azide Catalysts: Copper sulfate pentahydrate Solvents: Methanol ,  Toluene ;  overnight, rt
1.2 Reagents: Pyridine ,  4-(Dimethylamino)pyridine ;  0 °C; 0 °C → rt; 1 d, rt
1.3 Solvents: Methanol ;  rt
Referencia
Synthesis aided structural determination of amyloid-β(1-15) glycopeptides, new biomarkers for Alzheimer's disease
Wang, Peng; Nilsson, Jonas; Brinkmalm, Gunnar; Larson, Goran; Huang, Xuefei, Chemical Communications (Cambridge, 2014, 50(95), 15067-15070

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Imidazole-1-sulfonyl azide hydrochloride Catalysts: Copper sulfate Solvents: Methanol ;  overnight, rt
1.2 Reagents: Pyridine ;  overnight, rt
Referencia
A Traceless Staudinger Reagent To Deliver Diazirines
Ahad, Ali M.; Jensen, Stephanie M.; Jewett, John C., Organic Letters, 2013, 15(19), 5060-5063

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 15 min, 0 °C
1.2 Catalysts: Copper sulfate pentahydrate ;  0 °C; 2 h, 0 °C
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Pyridine ;  0 °C; 0 °C → rt; 3 h, rt
1.4 Reagents: Water ;  cooled
Referencia
Synthesis of di- and tri-saccharide fragments of Salmonella typhi Vi capsular polysaccharide and their Zwitterionic analogs
Fusari, Matteo; Fallarini, Silvia; Lombardi, Grazia; Lay, Luigi, Bioorganic & Medicinal Chemistry, 2015, 23(23), 7439-7447

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Pyridine ;  15 h, rt
Referencia
Stereoselective entry into the D-GalNAc series starting from the D-Gal one: a new access to N-acetyl-D-galactosamine and derivatives thereof
Guazzelli, Lorenzo; Catelani, Giorgio; D'Andrea, Felicia; Giannarelli, Alessia, Carbohydrate Research, 2009, 344(3), 298-303

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Dichloromethane ,  Water ;  5 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  rt; 6 h, rt
1.3 Reagents: Pyridine ;  rt → 0 °C
1.4 overnight, rt
Referencia
Discovery of 4,6-O-Thenylidene-β-D-glucopyranoside-(2''-acetamido, 3''-acetyl-di-S-5-fluorobenzothizole/5-fluorobenzoxazole)-4'-demethylepipodophyllotoxin as Potential Less Toxic Antitumor Candidate Drugs by Reducing DNA Damage and Less Inhibition of PI3K
Cheng, Jie; Zhao, Wei; Yao, Hui; Shen, Yuemao; Zhang, Youming; et al, Journal of Medicinal Chemistry, 2020, 63(6), 2877-2893

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Acetonitrile ;  rt → 0 °C; 5 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Triethylamine Catalysts: Copper sulfate Solvents: Pyridine ;  rt → 0 °C; 0 °C; 0 °C → rt; 12 h, rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt
Referencia
An efficient and improved procedure for preparation of triflyl azide and application in catalytic diazotransfer reaction
Yan, Ri-Bai; Yang, Fan; Wu, Yanfen; Zhang, Li-He; Ye, Xin-Shan, Tetrahedron Letters, 2005, 46(52), 8993-8995

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Water
1.2 Reagents: Pyridinium chlorochromate Catalysts: Copper sulfate
1.3 Reagents: Pyridine ,  4-(Dimethylamino)pyridine
Referencia
Metal catalyzed diazo transfer for the synthesis of azides from amines
Alper, Phil B.; Hung, Shang-Cheng; Wong, Chi-Huey, Tetrahedron Letters, 1996, 37(34), 6029-6032

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  1H-Imidazole-1-sulfonyl azide Catalysts: Copper sulfate pentahydrate Solvents: Methanol ;  18 h, rt
1.2 Reagents: Pyridine ;  3 h, rt
1.3 Reagents: Water
Referencia
Fluorescence-activated cell sorting and directed evolution of α-N-acetylgalactosaminidases using a quenched activity-based probe (qABP)
Kalidasan, Kamaladasan; Su, Ying; Wu, Xiaoyuan; Yao, Shao Q.; Uttamchandani, Mahesh, Chemical Communications (Cambridge, 2013, 49(65), 7237-7239

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Copper sulfate ,  Imidazole-1-sulfonyl azide hydrochloride Solvents: Methanol ;  rt
1.2 Reagents: Pyridine ;  rt
Referencia
Synthesis of the tumor associative α-aminooxy disaccharide of the TF antigen and its conjugation to a polysaccharide immune stimulant
Bourgault, Jean Paul; Trabbic, Kevin R.; Shi, Mengchao; Andreana, Peter R., Organic & Biomolecular Chemistry, 2014, 12(11), 1699-1702

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonyl azide
Referencia
Total Synthesis of Lipoteichoic Acid of Streptococcus pneumoniae
Pedersen, Christian Marcus; Figueroa-Perez, Ignacio; Lindner, Buko; Ulmer, Artur J.; Zaehringer, Ulrich; et al, Angewandte Chemie, 2010, 49(14), 2585-2590

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Copper sulfate ,  Imidazole-1-sulfonyl azide hydrochloride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Pyridine ;  16 h, rt
Referencia
Enhanced Binding and Reduced Immunogenicity of Glycoconjugates Prepared via Solid-State Photoactivation of Aliphatic Diazirine Carbohydrates
Congdon, Molly D. ; Gildersleeve, Jeffrey C., Bioconjugate Chemistry, 2021, 32(1), 133-142

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Dichloromethane ,  Water ;  rt → 0 °C; 2 h, cooled
1.2 Reagents: Sodium bicarbonate ,  Copper sulfate Solvents: Methanol ,  Water ;  40 h, rt
1.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, rt
Referencia
Cowpea mosaic virus capsid: a promising carrier for the development of carbohydrate based antitumor vaccines
Miermont, Adeline; Barnhill, Hannah; Strable, Erica; Lu, Xiaowei; Wall, Katherine A.; et al, Chemistry - A European Journal, 2008, 14(16), 4939-4947

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Imidazole-1-sulfonyl azide hydrochloride Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  2.5 h, rt
1.2 Reagents: Triethylamine ;  3 h, rt
Referencia
Synthesis of an isotopically-labeled antarctic fish antifreeze glycoprotein probe
Wojnar, Joanna M.; Evans, Clive W.; DeVries, Arthur L.; Brimble, Margaret A., Australian Journal of Chemistry, 2011, 64(6), 723-731

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Raw materials

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Preparation Products

Proveedores recomendados
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.